5beta-Poriferastane

説明

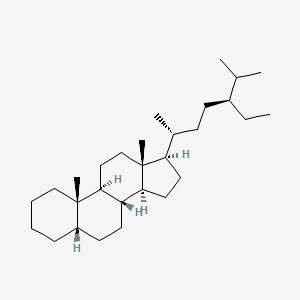

5beta-Poriferastane is a steroidal compound classified under the stigmastane family, characterized by its tetracyclic structure and a 29-carbon backbone. Its molecular formula is C₂₉H₅₂, with a molecular weight of 400.4069 g/mol (Lipid Maps Structure Database (LMSD), LMST01040246) . The "5beta" designation refers to the stereochemistry at the C5 position of the steroid nucleus, where the hydrogen atom is oriented in the beta configuration (axial position). This structural feature distinguishes it from its alpha-configured counterparts and influences its physicochemical properties and biological interactions. This compound is primarily studied in the context of lipid biochemistry and natural product research, often isolated from marine sponges and other poriferan sources.

特性

分子式 |

C29H52 |

|---|---|

分子量 |

400.7 g/mol |

IUPAC名 |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChIキー |

GKBHKNPLNHLYHT-XWEDIQBQSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

異性体SMILES |

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C |

正規SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C |

製品の起源 |

United States |

類似化合物との比較

Key Observations:

Stereochemical Differences :

- The C5 configuration (alpha vs. beta) directly impacts the rigidity and spatial orientation of the steroid nucleus. For example, 5alpha-Poriferastane’s axial hydrogen at C5 may facilitate tighter packing in lipid membranes compared to the equatorial orientation in this compound .

- Studies suggest that 5beta-steroids are less common in eukaryotes but prevalent in prokaryotes and marine organisms, hinting at evolutionary divergence in biosynthetic pathways .

Functional Group Variations: beta-Sitostenone (LMST01040249) introduces a ketone group at C3 and a double bond at C6, altering its polarity and reactivity. This contrasts with this compound, which lacks oxidation and retains a saturated tetracyclic structure .

Side-Chain Modifications :

- 5beta-Stigmastane (LMST01040247) shares the C5-beta configuration but differs in side-chain branching, which may affect interactions with enzymes like cytochrome P450 or sterol transporters .

Analytical Differentiation

Substances like this compound and its analogues require advanced analytical methods for identification due to identical molecular formulas and subtle structural differences. Techniques include:

- Nuclear Magnetic Resonance (NMR): Distinguishes stereoisomers via coupling constants and NOE effects at C5 .

- Mass Spectrometry (MS) : Fragmentation patterns reveal side-chain variations (e.g., stigmastane vs. poriferastane derivatives) .

- Chromatography: Reverse-phase HPLC separates oxidized sterols (e.g., beta-Sitostenone) from nonpolar stigmastanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。